

Chitosan-Cy7.5 MW 10000 for in vivo imaging applications.

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Compound of Interest

Compound Name: Chitosan-Cy7.5 (MW 10000)

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An In-Depth Technical Guide to **Chitosan-Cy7.5 (MW 10000)** for In Vivo Imaging Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Chitosan-Cy7.5 with a molecular weight of 10,000 Da (10 kDa) for near-infrared (NIR) in vivo imaging. Chitosan, a biocompatible and biodegradable polysaccharide, serves as a versatile platform for delivering imaging agents. When conjugated with the NIR fluorophore Cy7.5, it enables deep-tissue imaging with high signal-to-noise ratios, making it a valuable tool for preclinical research in drug delivery, oncology, and inflammation studies.

Synthesis and Purification of 10 kDa Chitosan-Cy7.5

The synthesis of Chitosan-Cy7.5 involves the covalent conjugation of the amine-reactive Cy7.5-NHS ester to the primary amine groups of low molecular weight chitosan.

Experimental Protocol: Synthesis of 10 kDa Chitosan-Cy7.5

Materials:

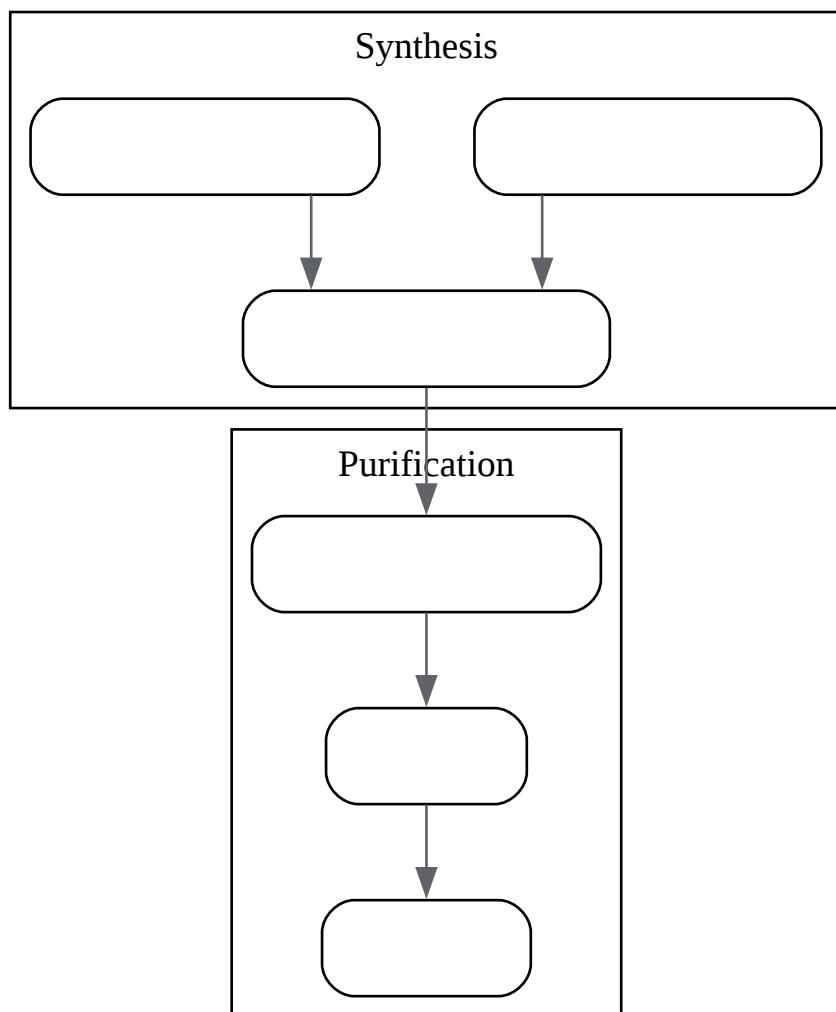
- Low molecular weight chitosan (10 kDa)
- Cy7.5 N-hydroxysuccinimide (NHS) ester

- Anhydrous Dimethyl sulfoxide (DMSO)
- 1% Acetic acid solution
- 0.1 M Sodium hydroxide (NaOH)
- Dialysis tubing (MWCO 3.5 kDa)
- Deionized water

Procedure:

- Chitosan Solution Preparation: Dissolve 100 mg of 10 kDa chitosan in 10 mL of 1% acetic acid solution with gentle stirring until a clear solution is obtained.
- Cy7.5 Stock Solution: Dissolve 1 mg of Cy7.5 NHS ester in 200 μ L of anhydrous DMSO.
- Conjugation Reaction: Slowly add the Cy7.5 stock solution to the chitosan solution while stirring. Adjust the pH of the reaction mixture to 8.0-8.5 by adding 0.1 M NaOH to facilitate the reaction between the NHS ester and the primary amines of chitosan.
- Incubation: Protect the reaction mixture from light and stir at room temperature for 4-6 hours.
- Purification:
 - Transfer the reaction mixture to a dialysis tube (MWCO 3.5 kDa).
 - Dialyze against deionized water for 48 hours, changing the water every 6-8 hours to remove unreacted Cy7.5 and other small molecule impurities.
 - Freeze-dry the purified Chitosan-Cy7.5 solution to obtain a solid product.
 - Store the final product at -20°C, protected from light.

Synthesis and Purification Workflow



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Caption: Workflow for the synthesis and purification of Chitosan-Cy7.5 nanoparticles.

Physicochemical Characterization

The resulting Chitosan-Cy7.5 conjugate can self-assemble into nanoparticles in aqueous solutions. Their physicochemical properties are critical for their *in vivo* performance.

Characterization Data

The following table summarizes representative characterization data for low molecular weight chitosan nanoparticles. Actual values for 10 kDa Chitosan-Cy7.5 may vary and should be determined experimentally.

Parameter	Representative Value	Method
Particle Size (Diameter)	150 - 250 nm	Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)	< 0.3	Dynamic Light Scattering (DLS)
Zeta Potential	+20 to +40 mV	Laser Doppler Velocimetry
Morphology	Spherical	Scanning/Transmission Electron Microscopy (SEM/TEM)

In Vivo Imaging Protocol

This section outlines a general protocol for in vivo imaging in a murine model using the prepared Chitosan-Cy7.5 nanoparticles.

Experimental Protocol: In Vivo Imaging and Biodistribution

Materials:

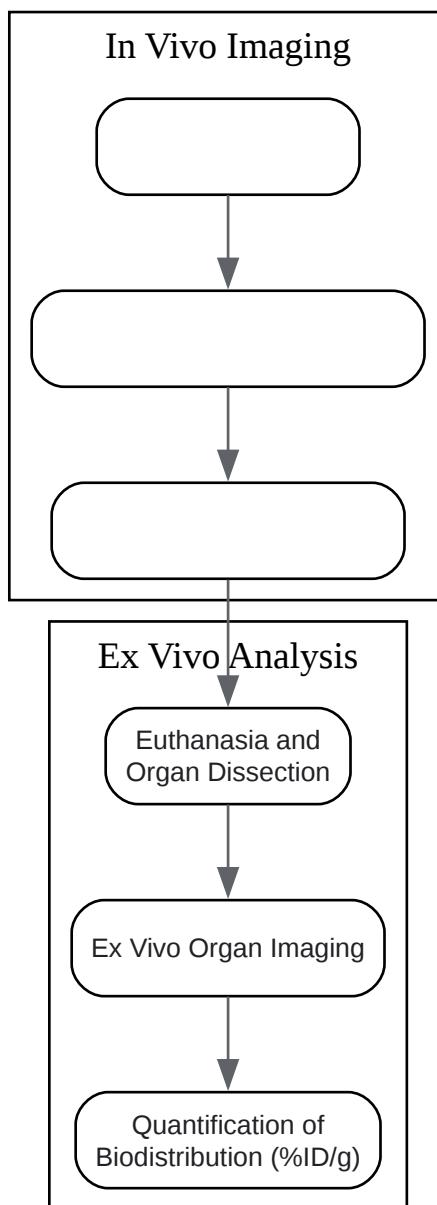
- Chitosan-Cy7.5 nanoparticles
- Sterile phosphate-buffered saline (PBS)
- Anesthesia (e.g., isoflurane)
- In vivo imaging system (e.g., IVIS Spectrum)
- Tumor-bearing mice (or other relevant disease model)

Procedure:

- Animal Preparation: Anesthetize the mouse using an induction chamber with 2-3% isoflurane. Maintain anesthesia with 1-2% isoflurane via a nose cone in the imaging chamber.

- **Probe Administration:** Resuspend the Chitosan-Cy7.5 nanoparticles in sterile PBS to the desired concentration. A typical dose is 1-5 mg/kg. Inject the solution intravenously (i.v.) via the tail vein.
- **In Vivo Imaging:** Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation. Use appropriate excitation and emission filters for Cy7.5 (e.g., Ex: 745 nm, Em: 800 nm).
- **Ex Vivo Organ Analysis:** At the final time point, euthanize the mouse and perfuse with saline. Dissect the major organs (liver, spleen, kidneys, lungs, heart, and tumor). Arrange the organs in the imaging system and acquire a final fluorescence image.
- **Data Quantification:** Draw regions of interest (ROIs) around the organs in the ex vivo image to measure the average fluorescence intensity. Quantify the accumulation as the percentage of the injected dose per gram of tissue (%ID/g).

In Vivo Imaging Workflow



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Caption: Workflow for in vivo imaging and ex vivo biodistribution analysis.

Representative Biodistribution Data

The following table presents representative biodistribution data for low molecular weight chitosan nanoparticles in a murine model at 24 hours post-injection. This data should be used as a reference, and specific biodistribution profiles for 10 kDa Chitosan-Cy7.5 should be experimentally determined.

Organ	Representative %ID/g (24h)
Liver	15 - 25
Spleen	5 - 10
Kidneys	2 - 5
Lungs	1 - 3
Heart	< 1
Tumor	3 - 8 (model dependent)

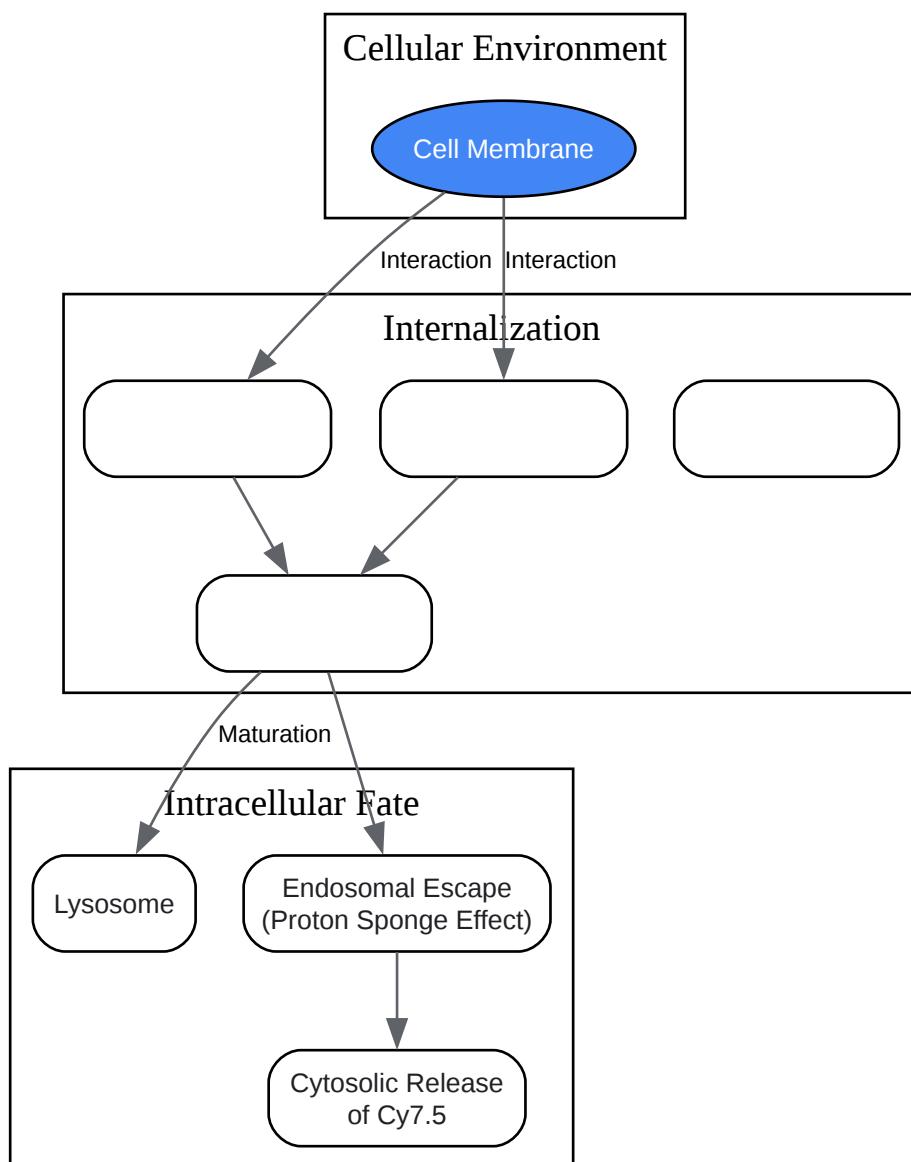
Cellular Uptake and Signaling Pathways

The cellular uptake of chitosan nanoparticles is a critical step for their function as imaging and delivery agents. The positively charged surface of chitosan nanoparticles facilitates their interaction with the negatively charged cell membrane.

Cellular Uptake Mechanisms

The primary mechanisms for the internalization of chitosan nanoparticles are endocytosis, specifically clathrin-mediated endocytosis and macropinocytosis.[\[1\]](#)[\[2\]](#) The uptake is an active, energy-dependent process.

Cellular Uptake and Endosomal Escape Pathway



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Caption: Cellular uptake and intracellular fate of Chitosan-Cy7.5 nanoparticles.

Once internalized, chitosan nanoparticles are enclosed in endosomes. The "proton sponge effect" of chitosan can lead to the rupture of the endosomal membrane and the release of the nanoparticle into the cytoplasm. This is due to the buffering capacity of the amine groups on chitosan, which leads to an influx of protons and counter-ions into the endosome, causing osmotic swelling and eventual disruption.

While specific signaling pathways directly activated by the uptake of 10 kDa Chitosan-Cy7.5 for imaging are not extensively characterized, the interaction of chitosan with the cell surface can trigger various cellular responses. Low molecular weight chitosan has been shown to modulate inflammatory pathways, such as inhibiting the NF-κB signaling pathway in response to inflammatory stimuli. However, for imaging applications, the primary focus is on the efficient cellular uptake and subsequent localization of the fluorescent probe.

Conclusion

Chitosan-Cy7.5 with a molecular weight of 10 kDa is a promising agent for *in vivo* near-infrared fluorescence imaging. Its biocompatibility, biodegradability, and favorable physicochemical properties make it a suitable platform for a variety of preclinical imaging applications. The protocols and data presented in this guide provide a solid foundation for researchers to utilize this technology in their studies. It is important to note that the provided quantitative data is representative, and thorough characterization and validation are essential for each specific application.

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